Cas no 2580179-06-0 (Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate)

Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
- EN300-27731046
- 2580179-06-0
- Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
-
- Inchi: 1S/C12H13NO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2,9,13H2,1H3
- InChI Key: MAHHACYLNZBQDU-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C#CCN)=CC=1)=O
Computed Properties
- Exact Mass: 203.094628657g/mol
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 52.3Ų
Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731046-2.5g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 | |
Enamine | EN300-27731046-0.05g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 0.05g |
$539.0 | 2025-03-19 | |
Enamine | EN300-27731046-10.0g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 10.0g |
$2762.0 | 2025-03-19 | |
Enamine | EN300-27731046-0.1g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 0.1g |
$565.0 | 2025-03-19 | |
Enamine | EN300-27731046-1.0g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 1.0g |
$642.0 | 2025-03-19 | |
Enamine | EN300-27731046-0.5g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 0.5g |
$616.0 | 2025-03-19 | |
Enamine | EN300-27731046-0.25g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 0.25g |
$591.0 | 2025-03-19 | |
Enamine | EN300-27731046-5.0g |
ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate |
2580179-06-0 | 95.0% | 5.0g |
$1862.0 | 2025-03-19 |
Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate Related Literature
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on Ethyl 4-(3-aminoprop-1-yn-1-yl)benzoate
Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate: A Comprehensive Overview
Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate, also known by its CAS number 2580179-06-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with an ethyl ester and a terminal alkyne moiety. The presence of the terminal alkyne introduces interesting electronic properties and reactivity, making it a valuable component in various chemical reactions and applications.
Recent studies have highlighted the potential of Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for the formation of carbon nanomaterials, such as graphene and carbon nanotubes. The terminal alkyne group in the molecule serves as a reactive site for carbon-carbon bond formation, enabling the creation of highly ordered carbon structures with exceptional mechanical and electrical properties.
In addition to its role in materials science, Ethyl 4-(3-Aminoprop-1-yn-1-yl)benzoate has shown promise in medicinal chemistry. The compound's ability to act as a versatile building block has led to its incorporation into drug design strategies. For example, it has been used as a starting material for the synthesis of bioactive molecules targeting various therapeutic areas, including cancer and inflammation. The amino group present in the molecule provides opportunities for further functionalization, enhancing its potential as a drug candidate.
The synthesis of Ethyl 4-(3-Aminoprop-1-yne)benzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Subsequent steps may include esterification to introduce the ethyl group and alkyne functionalization to achieve the desired structure. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets high-quality standards for both academic and industrial applications.
From an environmental perspective, Ethyl 4-(3-Aminoprop-yne)benzoate has been studied for its biodegradability and ecological impact. Initial findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in natural environments. However, further research is needed to fully understand its environmental fate and to develop strategies for minimizing any potential risks associated with its use.
In conclusion, Ethyl 4-(3-Aminoprop-yne)benzoate (CAS No: 2580179060) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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